Salicylic acid-carboxy-14C
Overview
Description
Salicylic acid-carboxy-14C, also known as 2-Hydroxybenzoic-carboxy-14C acid, is a compound with the linear formula 2-HOC6H414COOH . It has a molecular weight of 138.12 .
Molecular Structure Analysis
The molecular structure of Salicylic acid-carboxy-14C is represented by the SMILES stringOc1ccccc1 [14C] (O)=O
. This indicates that it has a benzene ring with a hydroxyl group and a carboxyl group attached to it . Physical And Chemical Properties Analysis
Salicylic acid-carboxy-14C is stored at a temperature of 2-8°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Complex Formation
The synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid via Kolbe-Schmitt carboxylation and its subsequent complexation with 67Cu has been successfully achieved. This provides a method for preparing radioactively labeled salicylic acid derivatives for various research applications, including the study of complex formation and metal interactions (Chidambaram et al., 1991).
Skin Absorption Studies
Salicylic acid is commonly used in chemical peeling, and its absorption through the skin has been a subject of research. A study on 14C-salicylic acid in a polyethylene glycol (PEG) vehicle showed minimal absorption through intact skin, providing insights into the safety and efficacy of salicylic acid formulations in topical applications (Ueda et al., 2002).
Electrochemical Protein Modification
2,5-Dihydroxy[carboxy-14C]benzoic acid (gentisic acid), synthesized from [carboxy-14C]salicylic acid, has been used for electrochemical protein modification. This research opens avenues for exploring protein interactions and functions using electrochemically active compounds (John et al., 1986).
Metabolism Studies
The study of the metabolism of [carboxyl-14C]aspirin in humans showed the rapid elimination of radioactivity in urine, with salicyluric acid as the major urinary metabolite. This research contributes to our understanding of how aspirin and its metabolites, including salicylic acid, are processed in the human body (Hutt et al., 1982).
Drug Transport Studies
Research on the transport of monocarboxylic acid drugs like salicylic acid across Caco-2 cells, which possess intestinal epithelia-like properties, provides insights into drug absorption and transport mechanisms. This is crucial for understanding how drugs like salicylic acid are absorbed and distributed in the body (Takanaga et al., 1994).
Plant Physiology Research
In plant physiology, 14C-salicylic acid has been used to study the metabolism and regulation of salicylic acid in tobacco cell suspension cultures. This helps in understanding plant responses to different concentrations of salicylic acid and the pathways involved in its excretion and metabolism (Chen et al., 2001).
Safety And Hazards
When handling Salicylic acid-carboxy-14C, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . In high concentrations, salicylic acid is capable of causing moderate chemical burns .
Future Directions
Research on salicylic acid and its derivatives like Salicylic acid-carboxy-14C is ongoing. Current research focuses on uncovering the mechanisms by which salicylic acid confers abiotic stress tolerance in horticultural crops . Harnessing the power of salicylic acid and its signaling pathways can help develop more effective stress management techniques and optimize crop performance .
properties
IUPAC Name |
2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-WGGUOBTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[14C](=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid-carboxy-14C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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